Desacetyl Diltiazem

Calcium channel blockade Pharmacodynamics In vitro pharmacology

Desacetyl Diltiazem is the primary pharmacologically active metabolite of Diltiazem, uniquely distinguished by a 9–18 h half-life and preferential CYP2D6 affinity vs. the parent's CYP3A4 inhibition. Substitution with Diltiazem or N‑demethyldiltiazem is scientifically invalid for pharmacokinetic, DDI, or receptor-binding studies. This USP‑specified impurity standard is essential for method development, system suitability, and batch‑release QC. Choose this reference material to ensure regulatory compliance and data integrity in your Diltiazem formulation programs.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
Cat. No. B8692793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetyl Diltiazem
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3
InChIKeyNZHUXMZTSSZXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desacetyl Diltiazem: The Primary Active Metabolite of Diltiazem with Distinct Pharmacological and Analytical Significance


Desacetyl Diltiazem (also known as M1) is the major pharmacologically active metabolite of the benzothiazepine calcium channel blocker diltiazem [1]. It is formed rapidly via desacetylation by esterases in the intestine and liver [2]. Unlike the parent drug, Desacetyl Diltiazem exhibits a significantly longer elimination half-life (9-18 hours vs. 3-6 hours for diltiazem) and contributes substantially to the overall therapeutic effect, possessing 25-50% of the coronary vasodilatory potency of diltiazem [3][4]. Its distinct pharmacokinetic profile and unique interaction with cytochrome P450 enzymes necessitate its specific consideration in both clinical pharmacology studies and pharmaceutical quality control [5].

Why Desacetyl Diltiazem Cannot Be Substituted by Diltiazem or Its Other Metabolites in Research and Analysis


Substituting Desacetyl Diltiazem with the parent drug diltiazem or other metabolites like N-demethyldiltiazem (MA) is scientifically invalid due to profound differences in target binding affinity, functional potency, and pharmacokinetic behavior. For instance, while Desacetyl Diltiazem retains 25-50% of diltiazem's coronary vasodilator activity, its elimination half-life is approximately 2- to 3-fold longer, leading to significant plasma accumulation [1][2]. Crucially, its CYP inhibition profile diverges sharply: unlike diltiazem and its N-demethylated metabolites which are potent CYP3A4 inhibitors, Desacetyl Diltiazem shows preferential affinity for CYP2D6, creating distinct drug-drug interaction potentials [3][4]. These quantitative disparities mean that experimental or analytical results obtained with diltiazem cannot be extrapolated to its major active metabolite.

Quantitative Differentiation of Desacetyl Diltiazem from Diltiazem and Its Key Metabolites


Calcium Channel Antagonist Potency: Desacetyl Diltiazem vs. Diltiazem and N-Desmethyl Diltiazem

In a functional assay measuring inhibition of spontaneous contractions in rat portal vein, Desacetyl Diltiazem (M1) demonstrated a pIC50 of 7.04, which was marginally more potent than the parent drug diltiazem (pIC50 6.93) and significantly more potent than the major metabolite N-desmethyldiltiazem (MA, pIC50 6.31) [1]. This indicates that Desacetyl Diltiazem retains and, in this specific assay, slightly exceeds the functional calcium channel blocking activity of diltiazem.

Calcium channel blockade Pharmacodynamics In vitro pharmacology

Receptor Binding Affinity: Desacetyl Diltiazem vs. Diltiazem and Other Metabolites

Competitive binding assays using [3H]diltiazem on rat cerebral cortex membranes showed that Desacetyl Diltiazem (M1) has a pIC50 of 6.72, which is comparable to diltiazem (pIC50 6.87) and higher than N-desmethyldiltiazem (MA, pIC50 6.49) and other metabolites (M2, M4, M6) [1]. This demonstrates that desacetylation alone causes only a minor reduction in binding site affinity, unlike N-demethylation which leads to a more significant loss.

Receptor binding Radioligand assay Structure-activity relationship

Elimination Half-Life: Desacetyl Diltiazem vs. Diltiazem

The elimination half-life of Desacetyl Diltiazem is substantially longer than that of the parent drug. One study reported a mean half-life of 9.80 ± 5.27 h for M1, compared to 5.68 ± 2.62 h for diltiazem after a 60 mg oral dose [1]. Another study found an even more pronounced difference, with a half-life of 18 ± 6.2 hours for desacetyldiltiazem versus 6.5 ± 1.4 hours for diltiazem [2]. This longer half-life leads to accumulation of M1 in plasma upon repeated dosing.

Pharmacokinetics Drug metabolism Elimination half-life

Cytochrome P450 Inhibition Profile: Desacetyl Diltiazem vs. N-Desmethyl Diltiazem

Unlike the N-demethylated metabolite of diltiazem (MA), which is a potent competitive inhibitor of CYP3A2, Desacetyl Diltiazem (M1) was found to be an ineffective inhibitor of CYP3A2-dependent testosterone 6β-hydroxylation in rat liver microsomes [1]. This indicates that the primary metabolic pathway (desacetylation vs. N-demethylation) dramatically alters the drug interaction liability of the resulting metabolite.

Drug-drug interactions CYP450 inhibition Metabolism

Analytical Differentiation and USP Reference Standard Status

Desacetyl Diltiazem hydrochloride is an official United States Pharmacopeia (USP) Reference Standard, specifically required for compendial tests and assays including the preparation of standard and system suitability solutions for diltiazem-related impurity analysis . Analytical methods, such as HPLC with UV detection at 237 nm, have been validated for the simultaneous quantification of diltiazem and Desacetyl Diltiazem in plasma, achieving recovery rates >85% and a detection limit of 20 ng/mL for both analytes [1].

Analytical chemistry Quality control Reference standards

Primary Application Scenarios for Desacetyl Diltiazem Based on Its Differentiated Profile


Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Given its extended half-life (up to 18 hours) and distinct CYP inhibition profile (ineffective inhibitor of CYP3A2/3A4 but potentially higher affinity for CYP2D6), Desacetyl Diltiazem must be quantified as a separate analyte in all comprehensive pharmacokinetic and DDI studies involving diltiazem. Its long persistence in plasma relative to the parent drug makes it a critical marker for assessing cumulative drug exposure and potential late-stage interactions [1][2].

Pharmaceutical Quality Control and Impurity Profiling

As a specified impurity in USP monographs for diltiazem drug substance and drug products, a certified reference standard of Desacetyl Diltiazem is essential for method development, system suitability testing, and routine quality control to ensure batch-to-batch consistency and regulatory compliance in the manufacture of diltiazem formulations .

In Vitro Pharmacological Assays Requiring Active Metabolite

For in vitro studies aiming to replicate the in vivo pharmacological activity of diltiazem, including receptor binding and functional assays, the use of Desacetyl Diltiazem is necessary. Its retained potency in functional models (e.g., pIC50 7.04 in rat portal vein) and comparable binding affinity (pIC50 6.72) mean that it contributes significantly to the overall effect and cannot be omitted or substituted by the parent drug alone [3].

Metabolism and Transporter Studies

Desacetyl Diltiazem is a primary product of intestinal and hepatic esterases and a known substrate for efflux transporters like P-glycoprotein (P-gp). It serves as a key probe in studies investigating intestinal first-pass metabolism, esterase activity, and the interplay between metabolism and active transport in drug absorption and disposition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desacetyl Diltiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.